molecular formula C17H14BrNO4 B5045120 1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide

1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide

Cat. No.: B5045120
M. Wt: 376.2 g/mol
InChI Key: VHCZKEBEULTEJD-UHFFFAOYSA-M
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Description

The compound “1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of coumarin derivatives involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of coumarin derivatives has been analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In the structure, there are intramolecular H-bonds and π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of coumarin derivatives include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives have been characterized by elemental analysis and spectroscopic techniques . For example, one of the synthesized compounds had a yield of 0.292 g (56.3%), melting point of 268–270°C, and specific 1H NMR and 13C NMR values .

Mechanism of Action

While the specific mechanism of action for “1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide” is not mentioned in the retrieved papers, coumarins and their derivatives have been found to exhibit various biological activities. Their anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities including human immunodeficiency virus activities are well known .

Future Directions

The future directions for research on “1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide” and similar compounds could involve further exploration of their biological activities and potential applications. Given their interesting biological activities, these compounds could be further studied for their potential use in medical and pharmaceutical applications .

Properties

IUPAC Name

6-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO4.BrH/c1-21-13-5-6-16-12(9-13)10-14(17(20)22-16)15(19)11-18-7-3-2-4-8-18;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZKEBEULTEJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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